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Compound of Interest

Compound Name: Pefloxacin

Cat. No.: B1679150

An In-depth Technical Guide to the Structural and Chemical Synthesis of Pefloxacin

Introduction

Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of
activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action
involves the inhibition of bacterial DNA gyrase and topoisomerase |V, essential enzymes for
DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4][5]
Developed in 1979, Pefloxacin has been utilized for treating various infections, including those
of the genitourinary and gastrointestinal tracts.[1] This technical guide provides a detailed
overview of the structural properties and the primary chemical synthesis pathways of
Pefloxacin, designed for researchers, scientists, and professionals in drug development.

Structural Information

Pefloxacin is chemically named 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-
dihydroquinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core,
substituted with a fluorine atom, an ethyl group, and a methylpiperazinyl moiety, which are
crucial for its antibacterial activity.
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Identifier Value
Molecular Formula C17H20FN30O3[6]
Molecular Weight 333.36 g/mol [6]
CAS Number 70458-92-3[1]
PubChem CID 51081[7]

CCnlcc(c(=0)c2cc(c(cc21)N3CCN(C)CCI)F)C(
=0)0[6]

SMILES

InChI=1S/C17H20FN303/c1-3-20-10-
12(17(23)24)16(22)11-8-13(18)15(9-
14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2, 1-
2H3,(H,23,24)[6]

InChl

Chemical Synthesis Pathways

Two primary synthetic routes for Pefloxacin are well-documented in the literature. The first is a
multi-step synthesis starting from 3-chloro-4-fluoroaniline, and the second is a more direct
conversion from Norfloxacin.

Pathway 1: Synthesis from 3-Chloro-4-fluoroaniline

This classical pathway involves the construction of the quinolone ring system followed by the
introduction of the N-methylpiperazine side chain. The overall process consists of five main
steps.
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Step 1: Condensation

3-Chloro-4-fluoroaniline Diethyl ethoxymethylenemalonate

Heat (125°C) Heat (125°C)

Diethyl 3-chloro-4-
fluoroanilinomethylenemalonate (II)

Reflux in Dowtherm A

Step 2: Thermal Cycvlization (Gould-Jacobs Reaction)

Ethyl 6-fluoro-7-chloro-4-
hydroxyquinoline-3-carboxylate (111)

Ethyl iodide, K2COs, DMF

Step 3: N-v Alkylation

Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-
1,4-dihydroquinoline-3-carboxylate (IV)

Saponification &
Acidification

Step 4: Sagonification Step 5: Nucleophilic Substitution

1-Ethyl-6-fluoro-7-chloro-4-oxo-

1,4-dihydroquinoline-3-carboxylic acid (V) 1-Methylpiperazine

Heat in Pyridine (100°C) Heat in Pyridine (100°C)

- Pefloxacin (VI)

Click to download full resolution via product page

Caption: Multi-step synthesis pathway of Pefloxacin.
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Quantitative Data for Pathway 1

Reagents & .
Step Product . Yield (%) Reference
Conditions
Diethyl 3-chloro- 3-chloro-4-
4- fluoroaniline,
1 fluoroanilinometh  Diethyl Not Specified [8]
ylenemalonate ethoxymethylene
({0)) malonate, 125°C
Ethyl 6-fluoro-7-
chloro-4- ]
2 hyd inoli Refluxin Not Specified [8]
roxyquinoline ot Specifie
Y Y Dowtherm A P
-3-carboxylate
(1
Ethyl 1-ethyl-6-
fluoro-7-chloro-4- o
Ethyl iodide,
0oxo-1,4-
3 _ o K2COs, DMF, 80- ~64% [9]
dihydroquinoline-
90°C, 18h
3-carboxylate
(V)
1-Ethyl-6-fluoro-
7-chloro-4-oxo- o
14 Saponification
4 f o followed by Not Specified [8]
dihydroquinoline- o
] ] acidification
3-carboxylic acid
V)
1-
5 Pefloxacin (V1) Methylpiperazine  Not Specified [8]

, Pyridine, 100°C

Experimental Protocols for Pathway 1

Step 1: Synthesis of Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (11)
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e A mixture of 3-chloro-4-fluoroaniline (1) and diethyl ethoxymethylenemalonate (A) is heated
at 125°C.[8]

e The reaction proceeds via condensation to yield diethyl 3-chloro-4-
fluoroanilinomethylenemalonate (I1).[8]

Step 2: Synthesis of Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (lII)

e The intermediate (Il) undergoes thermal cyclization by refluxing in a high-boiling solvent such
as Dowtherm A.[8]

e This Gould-Jacobs reaction forms the quinoline ring system, yielding ethyl 6-fluoro-7-chloro-
4-hydroxyquinoline-3-carboxylate (I1).[8]

Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
(IV)

A suspension of ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (Ill) (59.7 g) in
dimethylformamide (DMF) (425 ml) is prepared.[9]

o Potassium carbonate (76.6 g) is added, and the mixture is stirred in an oil bath at 80-90°C.[9]
o Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours.[9]

e The solvent is evaporated, and the residue is dissolved in water and extracted with
dichloromethane.[9]

e The organic extract is washed with water, dried, filtered, and evaporated. The resulting solid
is recrystallized from ethanol to yield the N-alkylated product (IV) (38 g).[9]

Step 4: Synthesis of 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)

e The ethyl ester (IV) is saponified, typically using a base like sodium hydroxide in an aqueous
or alcoholic solution.[8]

o Subsequent acidification of the reaction mixture with a suitable acid (e.g., HCI) precipitates
the corresponding carboxylic acid (V).[8]
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Step 5: Synthesis of Pefloxacin (VI)
e The carboxylic acid (V) is heated to 100°C with 1-methylpiperazine (B) in pyridine.[8]

» This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7
position with the 1-methylpiperazine moiety to yield Pefloxacin (VI).[8]

o The final product can be salified with methanesulfonic acid to provide Pefloxacin mesylate.

[8]

Pathway 2: Synthesis from Norfloxacin

A more direct and high-yield synthesis of Pefloxacin involves the N-methylation of Norfloxacin,
a structurally related fluoroquinolone. This method is particularly suitable for industrial-scale
production.

Step 1: Methylation (Eschweiler-Clarke Reaction)

Solid Formaldehyde

Norfloxacin + Formic Acid

Heat eat

Step 2: Salt Formation & Purification

Pefloxacin (Intermediate) Methanesulfonic Acid

Salt Formation & Salt Formation &
Recrystallization (83% [Ethanol) ecrystallization (83% Ethanol)

b~ Pefloxacin Mesylate Dihydrate

Click to download full resolution via product page

Caption: Synthesis of Pefloxacin Mesylate from Norfloxacin.
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Quantitative Data for Pathway 2

Reagents & .
Step Product . Yield (%) Reference
Conditions

Norfloxacin, solid
formaldehyde,
85% formic acid,
Pefloxacin )
methanesulfonic
1&2 Mesylate up to 93.2% [10]

) acid;
Dihydrate o
Recrystallization

from 83%

ethanol

Experimental Protocol for Pathway 2

Synthesis of Pefloxacin Mesylate from Norfloxacin

» Norfloxacin is subjected to a methylation reaction with solid formaldehyde and 85% formic
acid under appropriate temperature conditions. This is a variation of the Eschweiler-Clarke
reaction.[10]

e The reaction mixture is heated under reflux for a period, typically ranging from 7 to 12 hours.
[10]

o After the methylation is complete, unreacted formic acid and formaldehyde are removed by
distillation under reduced pressure.[10]

» Without isolating the intermediate Pefloxacin base, methanesulfonic acid is directly added to
the reaction mixture to form the mesylate salt.[10]

e The crude product is then crystallized and recrystallized from an 83% ethanol solution to
yield Pefloxacin mesylate dihydrate.[10]

e This streamlined process, which omits the isolation of the intermediate, contributes to a high
overall yield, reaching up to 93.2%.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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